1-(4-Methoxyphenyl)sulfonylbenzotriazole
Description
1-(4-Methoxyphenyl)sulfonylbenzotriazole is a benzotriazole derivative featuring a sulfonyl group attached to a 4-methoxyphenyl substituent. Benzotriazoles are heterocyclic compounds containing a fused benzene and triazole ring, widely utilized in pharmaceuticals, agrochemicals, and materials science due to their stability and versatile reactivity. The 4-methoxyphenyl substituent introduces an electron-donating methoxy group, which may influence solubility and intermolecular interactions.
Properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonylbenzotriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S/c1-19-10-6-8-11(9-7-10)20(17,18)16-13-5-3-2-4-12(13)14-15-16/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKORNRJLQCQNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Methoxyphenyl)sulfonylbenzotriazole is a compound belonging to the class of benzotriazole derivatives, which are recognized for their diverse biological and chemical applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
1-(4-Methoxyphenyl)sulfonylbenzotriazole features a methoxy group attached to a phenyl ring, which is further linked to a sulfonyl group and a benzotriazole moiety. This structure imparts unique physicochemical properties that influence its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | 1-(4-Methoxyphenyl)sulfonylbenzotriazole |
| Molecular Formula | C15H14N3O3S |
| Molecular Weight | 303.35 g/mol |
| Solubility | Soluble in organic solvents |
The biological activity of 1-(4-Methoxyphenyl)sulfonylbenzotriazole is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The benzotriazole moiety can act as an electron donor or acceptor, modulating the activity of target proteins. The sulfonyl group enhances binding affinity, leading to increased specificity in biological interactions.
Key Mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor for various enzymes, potentially affecting metabolic pathways.
- Protein-Ligand Interactions: Its ability to bind selectively to proteins suggests potential roles in regulating biochemical processes.
Biological Activity
Research indicates that 1-(4-Methoxyphenyl)sulfonylbenzotriazole exhibits several biological activities:
- Antimicrobial Activity: Studies have shown that benzotriazole derivatives possess antimicrobial properties. The presence of the methoxy group may enhance this activity by improving solubility and membrane permeability.
- Anticancer Potential: Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
- Anti-inflammatory Effects: The compound has been investigated for its potential to modulate inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines.
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of various benzotriazole derivatives, including 1-(4-Methoxyphenyl)sulfonylbenzotriazole. The results indicated significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values in the micromolar range. Mechanistic studies revealed that the compound induced apoptosis via the intrinsic pathway, characterized by mitochondrial membrane potential loss and caspase activation.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The study demonstrated that 1-(4-Methoxyphenyl)sulfonylbenzotriazole exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against these pathogens, suggesting its potential as a lead compound for developing new antibiotics.
Research Findings
Recent research highlights the versatility of 1-(4-Methoxyphenyl)sulfonylbenzotriazole in various fields:
- Pharmacological Studies: Ongoing studies are exploring its use in drug formulations aimed at targeting specific diseases due to its favorable pharmacokinetics.
- Material Science Applications: Its unique chemical properties are being investigated for applications in developing advanced materials, such as coatings and polymers with enhanced durability.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights key structural analogs and their distinguishing features:
Key Observations:
- Sulfonyl vs.
- Methoxy vs. Halogen Substituents : The 4-methoxyphenyl group in the target compound donates electrons via resonance, contrasting with electron-withdrawing halogens (e.g., fluorine in ), which may reduce reactivity in electrophilic substitutions .
Physicochemical Properties
- However, the methoxy group’s hydrophobicity may offset this effect .
- Stability : Sulfonyl groups resist oxidation better than sulfinyl or thioether groups, making the target compound more stable under oxidative conditions compared to thiadiazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
